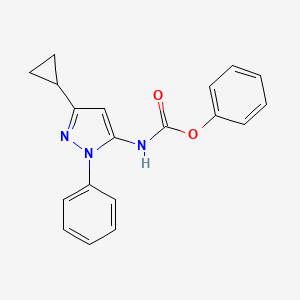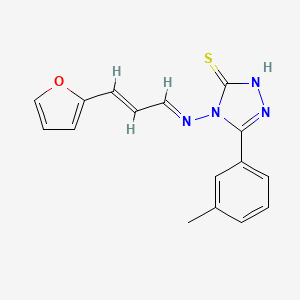![molecular formula C22H29N3O2 B12044995 N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)
N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes both methoxy and dimethylbenzyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-(2,4-dimethylbenzyl)-1-piperazineamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to accelerate the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
化学反应分析
Types of Reactions
N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The methoxy and dimethylbenzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid catalysts like hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to study its effects on various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine stands out due to its unique combination of methoxy and dimethylbenzyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H29N3O2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
(E)-1-(2,5-dimethoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H29N3O2/c1-17-5-6-19(18(2)13-17)16-24-9-11-25(12-10-24)23-15-20-14-21(26-3)7-8-22(20)27-4/h5-8,13-15H,9-12,16H2,1-4H3/b23-15+ |
InChI 键 |
GQZINQINXDYVTH-HZHRSRAPSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)OC)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12044932.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)

![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
